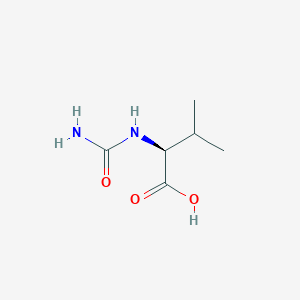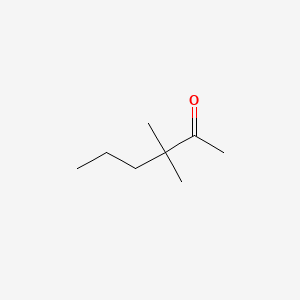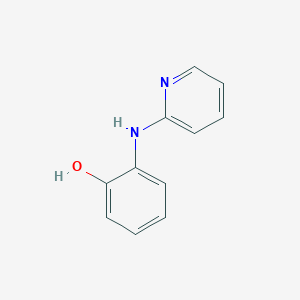![molecular formula C20H26O B3050529 [1,1'-Biphenyl]-4-ol, 3,5-bis(1,1-dimethylethyl)- CAS No. 2668-47-5](/img/structure/B3050529.png)
[1,1'-Biphenyl]-4-ol, 3,5-bis(1,1-dimethylethyl)-
Übersicht
Beschreibung
“[1,1’-Biphenyl]-4-ol, 3,5-bis(1,1-dimethylethyl)-” is also known as Phenol, 3,5-di-tert-butyl-, 3,5-Di-tert-butylphenol, Phenol, 3,5-bis (t-butyl), 3,5-Di-t-butylphenol, and 3,5-bis (1,1-Dimethylethyl)phenol . It has a molecular formula of C14H22O and a molecular weight of 206.3239 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(3-aryl-5-phenylformazans) were obtained by diazo coupling of para-substituted benzaldehyde phenylhydrazones with [1,1’-biphenyl]-4,4’-bis(diazonium chloride) .Molecular Structure Analysis
The molecular structure of “[1,1’-Biphenyl]-4-ol, 3,5-bis(1,1-dimethylethyl)-” can be viewed using Java or Javascript . The IUPAC Standard InChI is InChI=1S/C14H22O/c1-13(2,3)10-7-11(14(4,5)6)9-12(15)8-10/h7-9,15H,1-6H3 .Chemical Reactions Analysis
The compound is almost all (about 99.6%) lost by transformation, mostly during the processing phase at polymer manufacturing facilities, where the peroxide bonds in the substance are broken to form reactive radicals that initiate polymerization .Physical And Chemical Properties Analysis
The compound is soluble in most organic solvents .Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
The crystal structure of 2,6-di-tert-butyl-4-phenylphenol has been studied and published . This research provides valuable information about the compound’s molecular structure, which can be useful in various fields such as material science, chemistry, and pharmaceuticals .
Antioxidant Properties
2,6-Di-tert-butyl-4-phenylphenol is known for its antioxidant properties . It effectively suppresses oxidation, preventing material degradation and disintegration . Its ability to neutralize free radicals and reduce reactive oxygen species production makes it valuable in stabilizing various compounds .
Use in Cosmetics
Due to its antioxidant properties, 2,6-Di-tert-butyl-4-phenylphenol is used as an ingredient in cosmetics . It helps to prevent the oxidation of other ingredients, thereby extending the shelf life and maintaining the quality of cosmetic products .
Use in Pharmaceuticals
This compound is also used in the pharmaceutical industry . Its antioxidant properties can help to preserve the efficacy of medicinal products by preventing the oxidation of active ingredients .
Use in the Petroleum Industry
2,6-Di-tert-butyl-4-phenylphenol is used as a fuel additive in the petroleum industry . It helps to improve the stability of fuels and prevent the formation of gum and varnish deposits .
Use in Rubber and Plastics Industry
This compound enhances the durability and endurance of plastics, rubber, and polymers . It is used as an antioxidant to prevent the degradation of these materials, thereby extending their service life .
Antifungal and Anticancer Properties
2,6-Di-tert-butyl-4-phenylphenol has been found to have antifungal, antioxidant, and cancer-fighting properties . It has shown fungicidal activity against Botrytis cinerea and cytotoxic activity against MCF-7 cells (a breast carcinoma cell line) . This suggests potential applications in medical and pharmaceutical research .
Use in Hydraulic Fluids, Turbine and Gear Oils, and Jet Fuels
2,6-Di-tert-butyl-4-phenylphenol is also used in hydraulic fluids, turbine and gear oils, and jet fuels . Its antioxidant properties help to improve the performance and longevity of these products .
Wirkmechanismus
Target of Action
2,6-Di-tert-butyl-4-phenylphenol is an organic compound that is primarily used as a UV stabilizer and antioxidant for hydrocarbon-based products . Its primary targets are hydrocarbon-based products, including petrochemicals and plastics .
Mode of Action
This compound acts as an antioxidant, preventing the oxidation of other molecules . Oxidation is a chemical reaction that can produce free radicals, leading to chain reactions that may damage cells. By inhibiting this process, 2,6-Di-tert-butyl-4-phenylphenol helps to maintain the integrity and functionality of the target molecules .
Biochemical Pathways
It is known that the compound plays a role in the prevention of oxidation reactions, thereby potentially affecting pathways involving oxidative stress and cellular damage .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2,6-Di-tert-butyl-4-phenylphenol is limited. It is known that the compound is soluble in organic solvents such as ethanol, acetone, benzene, soybean oil, and cottonseed oil, but almost insoluble in water . This suggests that its bioavailability may be influenced by these factors.
Result of Action
The primary result of the action of 2,6-Di-tert-butyl-4-phenylphenol is the prevention of oxidation reactions. This helps to maintain the integrity and functionality of hydrocarbon-based products, preventing damage and prolonging their lifespan .
Action Environment
The efficacy and stability of 2,6-Di-tert-butyl-4-phenylphenol can be influenced by environmental factors. For instance, it is known to be stable under light and heat, and can volatilize with water vapor when heated . It can change color and gradually darken when exposed to light .
Safety and Hazards
Eigenschaften
IUPAC Name |
2,6-ditert-butyl-4-phenylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O/c1-19(2,3)16-12-15(14-10-8-7-9-11-14)13-17(18(16)21)20(4,5)6/h7-13,21H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIEWQZNTUPWNMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7062582 | |
| Record name | [1,1'-Biphenyl]-4-ol, 3,5-bis(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7062582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1,1'-Biphenyl]-4-ol, 3,5-bis(1,1-dimethylethyl)- | |
CAS RN |
2668-47-5 | |
| Record name | 3,5-Bis(1,1-dimethylethyl)[1,1′-biphenyl]-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2668-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Di-tert-butyl-4-phenylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002668475 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [1,1'-Biphenyl]-4-ol, 3,5-bis(1,1-dimethylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [1,1'-Biphenyl]-4-ol, 3,5-bis(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7062582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-di-tert-butyl-4-phenylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.370 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DI-TERT-BUTYL-P-PHENYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93V393Y48W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




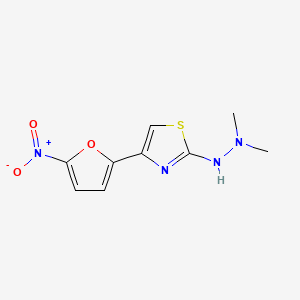
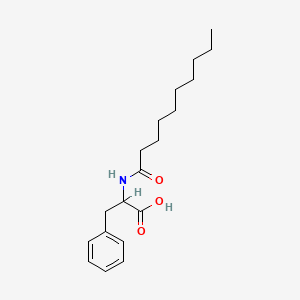
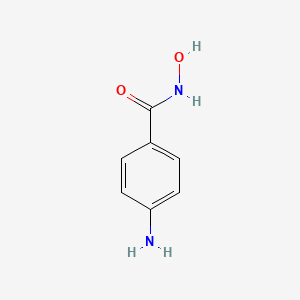
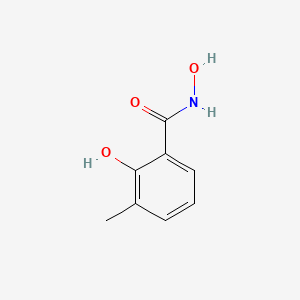
![2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]sulfonylguanidine](/img/structure/B3050454.png)
